molecular formula C19H18ClN3O2S B2399326 (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one CAS No. 301174-75-4

(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one

Cat. No.: B2399326
CAS No.: 301174-75-4
M. Wt: 387.88
InChI Key: QKOBZCUICWCPNW-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzylidene group, and an ethoxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with 4-ethoxybenzyl bromide in the presence of a base, such as potassium carbonate, to yield the final thiazolidinone compound. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzylidene group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and base catalysts like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.

Medicine

In the field of medicine, this compound has been investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells and reduce inflammation, although further research is needed to fully understand its therapeutic potential.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one is not fully understood. it is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in microbial growth, inflammation, and cancer cell proliferation. The compound may interact with molecular targets such as DNA, proteins, and cell membranes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((E)-(2-bromobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one
  • (Z)-2-((E)-(2-fluorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one
  • (Z)-2-((E)-(2-methylbenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one

Uniqueness

Compared to its analogs, (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

(2Z)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-15-9-7-13(8-10-15)11-17-18(24)22-19(26-17)23-21-12-14-5-3-4-6-16(14)20/h3-10,12,17H,2,11H2,1H3,(H,22,23,24)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOBZCUICWCPNW-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3Cl)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.